5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one
Overview
Description
5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an acetyl group at the 5th position, a methylsulfanyl group at the 2nd position, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of acyl chlorides or carboxylic anhydrides under reflux conditions. The reaction is often carried out in solvents like xylene, and bases such as sodium methoxide (MeONa) are added to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is not fully elucidated. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further studies are needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-4-aminopyrimidine: A precursor in the synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with potential medicinal applications
Uniqueness
This compound is unique due to the presence of both an acetyl and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-acetyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)5-3-8-7(12-2)9-6(5)11/h3H,1-2H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHIUGGSPALBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(NC1=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.